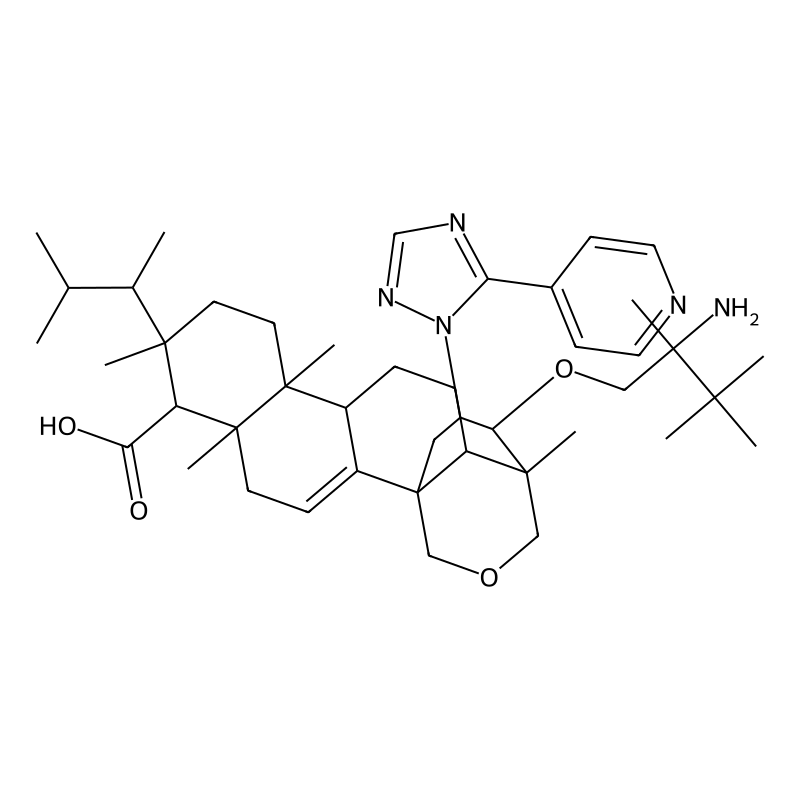

Ibrexafungerp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ibrexafungerp mechanism of action beta glucan synthase inhibition

Detailed Mechanism of Action & Resistance

Ibrexafungerp's action is characterized by its unique binding and potent activity against resistant fungi.

- Target Specificity: The drug non-competitively inhibits the β-(1,3)-D-glucan synthase complex [1]. This enzyme is critical for producing β-(1,3)-D-glucan, a key structural polymer constituting 50-60% of the fungal cell wall dry weight [1]. Inhibition compromises cell wall integrity, disrupting osmotic pressure and causing cell lysis [1].

- Distinction from Echinocandins: While echinocandins share the same target enzyme, they bind to the Fks1p catalytic subunit. This compound binds to the Rho1p regulatory subunit at a partially overlapping but non-identical site [2] [1]. This distinct interaction results in limited cross-resistance with echinocandin-resistant strains [3] [1].

- Activity Against Resistant Strains: this compound demonstrates potent in vitro activity against multi-drug resistant pathogens [4] [3]. The table below shows its efficacy against echinocandin-resistant Candida species.

| Organism | This compound MIC₅₀ / MIC₉₀ (μg/mL) | Context / Notes |

|---|---|---|

| Candida auris | 0.5 / 1.0 [3] | Activity superior to fluconazole and comparable to echinocandins; effective against isolates with Fks1 S639F mutation [3]. |

| C. glabrata (echinocandin-resistant) | 0.125 – 1 [3] | Retains potency against strains with FKS1 and FKS2 hotspot mutations [3] [1]. |

| C. krusei | 0.5 – 1 [3] | — |

| C. tropicalis | <0.03 – 1 [3] | — |

| C. parapsilosis | 0.25 – 1 [3] | — |

Key Experimental Models & Protocols

Research on this compound utilizes standardized in vitro and in vivo models to evaluate its antifungal properties.

- In Vitro Susceptibility Testing: The broth microdilution method per EUCAST E.Def 7.3.1 is a standard protocol [5] [3]. Minimum Inhibitory Concentration (MIC) values are determined after 24 hours of incubation. Quality control strains like C. albicans ATCC 64548 ensure reliable results [3].

- Time-Kill Assays: These studies demonstrate this compound's fungicidal activity against Candida species. The compound causes a ≥3-log reduction in colony-forming units (CFU)/mL over 24 hours, confirming its capacity to kill fungi rather than merely inhibit growth [3].

- In Vivo Efficacy Models: Murine models of disseminated candidiasis are central to preclinical research [5] [3]. Animals are infected intravenously and treated with this compound (e.g., 10 mg/kg orally). Key endpoints include reduction in tissue fungal burden (kidney is a target organ) and animal survival [5] [3]. Pharmacokinetic/pharmacodynamic (PK/PD) indices like AUC/MIC correlate with treatment efficacy [5].

- Enzyme Interaction & Resistance Studies: Mutations in FKS1 and FKS2 genes are engineered into laboratory strains. The impact on drug susceptibility is assessed by comparing MIC values of wild-type and mutant strains [1]. Specific mutations (e.g., FKS2 F659del) are linked to significantly reduced this compound susceptibility [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of key experiments used to characterize this compound's mechanism and efficacy.

Key experimental stages for characterizing this compound.

Clinical & Translational Significance

This compound's unique profile adresses key challenges in medical mycology.

- Overcoming Resistance: Its distinct binding site makes it a primary therapeutic candidate for fluconazole-resistant and echinocandin-resistant infections [2] [3]. It shows promising results in treating invasive infections caused by Candida auris [3].

- Oral Bioavailability: As the first oral glucan synthase inhibitor, this compound enables long-term outpatient management of fungal infections, a significant advantage over intravenous echinocandins [1] [6].

- Favorable Tissue Distribution: Preclinical data show extensive tissue distribution, with kidney concentrations 20-25 times higher than plasma, which is crucial for treating disseminated candidiasis [5].

References

- 1. This compound: A First-in-Class Oral Triterpenoid Glucan ... [mdpi.com]

- 2. This compound: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Oral Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A narrative overview [sciencedirect.com]

- 5. This compound citrate (MK 3118) [invivochem.com]

- 6. This compound [TUSOM | Pharmwiki] [tmedweb.tulane.edu]

Ibrexafungerp discovery and development from enfumafungin

From Natural Product to Drug Candidate

The development of ibrexafungerp began with the discovery of enfumafungin, a triterpene glycoside natural product isolated from the fungus Hormonema carpetanum [1] [2]. This compound was identified through high-throughput screening of natural products for antifungal activity [1].

Researchers conducted semi-synthetic modifications of the enfumafungin structure to improve its properties. Key structural optimizations focused on the core phenanthropyran ring system, leading to the creation of this compound (initially known as SCY-078 or MK-3118) [1] [3] [2]. The primary goals of this optimization were to enhance oral bioavailability, metabolic stability, and antifungal potency while maintaining the favorable mechanism of action of the parent compound [1] [2].

The diagram below illustrates the key stages in the discovery and development process.

Mechanism of Action and Resistance Profile

This compound is a first-in-class triterpenoid antifungal (or "fungerp") that inhibits the enzyme β-(1,3)-D-glucan synthase [4] [1] [3]. This enzyme is crucial for synthesizing β-(1,3)-D-glucan, a key polymer that provides structural integrity to the fungal cell wall [1]. Inhibition leads to compromised cell wall integrity, osmotic instability, and eventual cell lysis and death [1].

While both this compound and echinocandins target the same enzyme, they bind to distinct sites. Echinocandins target the catalytic Fks1p subunit, whereas this compound targets the Rho1p regulatory subunit [4] [1]. This difference results in limited cross-resistance between the two drug classes [1] [2].

The table below summarizes key pharmacologic properties.

| Property | Description |

|---|---|

| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase (via Rho1p subunit) [4] [1] |

| Spectrum of Activity | Broad-spectrum against Candida spp. (including azole-/echinocandin-resistant strains), Aspergillus spp., Pneumocystis jirovecii [1] [2] |

| Key Resistance Mutations | Primarily mutations in FKS1 and FKS2 genes (e.g., F625del, F659del, W715L, A1390D), though less impact than on echinocandins [1] |

| Primary Metabolic Pathway | CYP3A4 hydroxylation, followed by glucuronide or sulfate conjugation [4] [3] |

Key Preclinical and Clinical Evidence

The following table summarizes the foundational experiments and clinical trials that demonstrated the efficacy of this compound.

| Study Type / Model | Key Methodology / Protocol | Major Findings / Outcome |

|---|---|---|

| In Vitro Susceptibility (Candida) | Broth microdilution (CLSI/EUCAST methods) to determine Minimum Inhibitory Concentrations (MICs) against Candida spp. [2] | MICs: 0.06–2 mg/L against C. albicans and C. tropicalis; 0.25–1 mg/L against C. parapsilosis; 0.5–2 mg/L against C. glabrata and C. krusei [2] |

| In Vivo Efficacy (Murine Model) | Murine model of invasive candidiasis; oral administration of this compound [2] | Achieved efficacy endpoints at concentrations safely attained in humans; high drug penetration at infection sites (e.g., liver abscesses) [2] |

| Phase 3 Clinical Trial (VVC) | VANISH-303 (NCT03734991) & VANISH-306 (NCT03987620): Multicenter, randomized, double-blind, placebo-controlled trials in women with acute VVC [4] [2] | This compound demonstrated statistically significant superiority over placebo in primary (complete clinical cure at 8-14 days) and key secondary endpoints [5] [2] |

Current Development Status and Approvals

This compound's development pipeline extends beyond its initial approved uses.

- Approved Indications: In the United States, this compound (brand name Brexafemme) is approved for the treatment of vulvovaginal candidiasis (VVC) and to reduce the incidence of recurrent VVC (RVVC) [4] [6].

- Regional Approvals and Submissions: In July 2023, Hansoh Pharma (the exclusive license holder in China) submitted a New Drug Application (NDA) to the Chinese NMPA for the treatment of VVC, which was later approved [6] [5]. GSK holds the license for the drug in the US, Europe, and Japan and is working on regulatory interactions for the product's relaunch [7].

- Pipeline Developments: A Phase 3 clinical trial (MARIO) is ongoing to evaluate this compound for the treatment of invasive candidiasis, including infections caused by multi-drug resistant strains like Candida auris [6] [7]. The FDA placed a clinical hold on this trial, which was lifted in April 2025, allowing the study to resume [6] [7].

Key Development Summary

This compound represents a significant advancement in antifungal therapy. Its development from a natural product to a semi-synthetic derivative successfully addressed key limitations of existing therapies, most notably providing oral bioavailability alongside a novel binding site on a well-established target. This profile makes it a promising agent for treating resistant fungal infections in both outpatient and hospital settings.

References

- 1. : A First-in-Class Oral Triterpenoid Glucan Synthase... This compound [pmc.ncbi.nlm.nih.gov]

- 2. | Encyclopedia MDPI this compound [encyclopedia.pub]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

- 5. 预判抗生素巨头GSK的预判!翰森license in的抗真菌药 ... [cn-healthcare.com]

- 6. SCYNEXIS Reports First Quarter 2025 Financial Results ... [ir.scynexis.com]

- 7. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]

Ibrexafungerp in vitro activity against Candida auris

In Vitro Activity Against Candida Species

The table below summarizes the in vitro activity of ibrexafungerp against various Candida species from a large study of European blood isolates [1]. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that inhibits fungal growth; a lower MIC indicates greater potency.

| Candida Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) |

|---|---|---|---|---|---|

| C. albicans | 163 | 0.016 – 0.5 | 0.06 | 0.125 | 0.062 |

| C. glabrata | 60 | 0.06 – 4 | 0.25 | 0.5 | 0.221 |

| C. parapsilosis | 108 | 0.03 – ≥8 | 0.5 | 1 | 0.387 |

| C. tropicalis | 40 | 0.06 – ≥8 | 0.5 | 2 | 0.517 |

| C. krusei | 29 | 0.25 – 2 | 1 | 1 | 0.881 |

| C. auris | 22 | 0.25 – 1 | 0.5 | 1 | 0.5 |

This data shows this compound is highly active against common Candida species [1]. Another study confirms its potent activity against Candida albicans from both vaginal and blood samples, with MICs ranging from 0.03 mg/L to 0.25 mg/L, including against isolates with reduced azole susceptibility [2].

Key Findings for Candida auris

This compound shows consistent activity against the emerging, often multidrug-resistant pathogen Candida auris.

- Potent and Consistent In Vitro Activity: A 2021 study against 54 C. auris isolates found this compound MICs ranged from 0.25 to 2 μg/mL, with an MIC₅₀ and MIC₉₀ both at 1 μg/mL [3]. This demonstrates consistent activity across a large set of isolates.

- Activity Against Resistant Isolates: this compound retained activity against C. auris isolates with elevated MICs and known resistance mutations to echinocandins. In the aforementioned study, two isolates with high caspofungin MICs (>8 μg/mL) remained susceptible to this compound (MIC 0.5 μg/mL) [3].

- Effective In Vivo Efficacy: The in vitro activity translates to effectiveness in live models. In a neutropenic murine model of invasive C. auris infection, treatment with this compound (30 and 40 mg/kg orally, twice daily) resulted in [3]:

- Significantly improved survival rates compared to the control group.

- Dose-dependent reduction in fungal burden in the kidneys.

The following diagram illustrates the logical relationship and experimental evidence connecting the in vitro findings to the in vivo outcomes.

Detailed Experimental Protocols

The robust data on this compound's activity is generated through standardized, internationally recognized methods.

Broth Microdilution Susceptibility Testing

The primary methodology used in the cited studies is the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standard [1]. The specific procedure is outlined below:

Key details of the protocol:

- Antifungal Agents: this compound and comparator drugs (e.g., caspofungin, micafungin, fluconazole) are tested [1].

- Concentration Range: Typically, a range from 0.008 mg/L to 8 mg/L is tested for this compound and echinocandins [1].

- Quality Control: Standard reference strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 are included to ensure accuracy [1].

In Vivo Murine Model of Infection

The in vivo efficacy of this compound against C. auris was demonstrated in a well-established murine model [3]:

- Animal Model: Neutropenic mice.

- Infection: Induced by intravenous injection of a clinical C. auris isolate.

- Therapy: A 7-day treatment course began 24 hours post-inoculation, simulating a delayed treatment start.

- Treatment Groups:

- This compound (20, 30, and 40 mg/kg, orally, twice daily).

- Vehicle control.

- Active controls: Caspofungin (10 mg/kg, intraperitoneally, once daily) and fluconazole (20 mg/kg, orally, once daily).

- Outcome Measures:

- Survival: Monitored for 21 days.

- Fungal Burden: Quantified as colony-forming units (CFU) per gram of kidney tissue at the end of the study.

Key Insights for Research and Development

- Novel Mechanism with Limited Cross-Resistance: this compound is a first-in-class triterpenoid (fungerp) that inhibits (1,3)-β-d-glucan synthase, a critical component of the fungal cell wall. While it shares the same target as echinocandins, its binding site is distinct, resulting in very limited cross-resistance [1]. This makes it a valuable option for treating infections caused by echinocandin-resistant isolates.

- Broad Activity Against Resistant Isolates: The in vitro data confirms that this compound maintains activity against Candida isolates that are resistant to fluconazole and echinocandins [1] [2].

- Oral Administration for Invasive Fungal Disease: A significant advantage of this compound is its availability as an oral formulation, unlike echinocandins which are only available intravenously [3]. This provides a potent, orally-administered treatment option for invasive candidiasis, including difficult-to-treat C. auris infections.

References

Ibrexafungerp spectrum of activity Candida Aspergillus

Spectrum of Activity Against Candida

Ibrexafungerp exhibits potent in vitro activity against a wide range of medically relevant Candida species, including azole- and echinocandin-resistant isolates [1]. The table below summarizes the minimum inhibitory concentration (MIC) data from a European study of 434 blood isolates [1].

| Species (Number of Isolates) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) | MIC Range (mg/L) |

|---|---|---|---|---|

| C. albicans (163) | 0.06 | 0.125 | 0.062 | 0.016 - 0.5 |

| C. glabrata (60) | 0.25 | 0.5 | 0.164 | 0.03 - 1 |

| C. tropicalis (40) | 0.5 | 2 | 0.517 | 0.06 - ≥8 |

| C. krusei (29) | 1 | 2 | 0.931 | 0.25 - 2 |

| C. parapsilosis (108) | 0.5 | 1 | 0.393 | 0.06 - ≥8 |

| C. orthopsilosis (20) | 2 | 4 | 1.319 | 0.5 - 4 |

| C. auris (22) | 0.5 | 1 | 0.5 | 0.125 - 1 |

- Activity Against Resistant Strains: this compound remains active against most Candida isolates that are resistant to fluconazole or echinocandins. This is attributed to its distinct binding site on the β-(1,3)-D-glucan synthase enzyme, which results in limited cross-resistance with echinocandins [2] [1].

- Resistance Note: Although rare, elevated this compound MICs can occur, primarily associated with mutations in the FKS2 gene of Nakaseomyces glabrata (formerly Candida glabrata) [3].

Spectrum of Activity Against Aspergillus

This compound demonstrates promising activity against various Aspergillus species, inhibiting both azole-susceptible and azole-resistant strains by measuring the Minimal Effective Concentration (MEC) [4].

| Species/Species Complex | MEC50 (mg/L) [EUCAST] | MEC90 (mg/L) [EUCAST] | Geometric Mean (GM) MEC (mg/L) [EUCAST] |

|---|---|---|---|

| A. fumigatus sensu stricto (Azole-Susceptible) | 0.03 | 0.12 | 0.040 |

| A. fumigatus sensu stricto (Azole-Resistant) | 0.06 | 0.25 | 0.092 |

| A. lentulus | 0.06 | 0.12 | 0.058 |

| A. niger complex (A. tubingensis) | 0.12 | 0.25 | 0.137 |

| A. terreus complex | 0.25 | 0.5 | 0.241 |

| A. circumdatii complex | 0.25 | 0.5 | 0.232 |

| A. ustus complex (A. calidoustus) | 0.5 | 1 | 0.503 |

| A. alliaceus | 8 | ≥16 | 7.869 |

- Key Findings: The drug shows low MEC values against azole-resistant *A. fumigatus* and most cryptic species, a significant finding as these species are often difficult to treat with existing antifungals [4].

- Limited Activity: this compound has demonstrated moderate to low activity against species within the A. ustus complex (e.g., A. insuetus, A. keveii) and is inactive against *A. alliaceus* [4].

Experimental Protocols for Susceptibility Testing

The quantitative data in the tables above were generated using standardized reference methods. Here are the detailed protocols:

Protocol for Candida spp. Susceptibility Testing (EUCAST Method) [1]

- Test Preparation: Use RPMI 1640 medium with 2% glucose, buffered to pH 7.0 with 0.165 M MOPS. Prepare drug dilutions in a 96-well microdilution plate with a final testing volume of 100 µL per well.

- Inoculum Preparation: Adjust the yeast suspension to a density of 0.5 McFarland standard in sterile saline, then further dilute to achieve a final inoculum of (0.5 - 2.5 \times 10^5) CFU/mL in the test well.

- Incubation: Incubate the plates at 35°C for 24 hours in a humid atmosphere.

- Reading Endpoints: Determine the Minimum Inhibitory Concentration (MIC) visually. The MIC is defined as the lowest drug concentration that produces a prominent inhibition (≈50%) of growth compared to the growth control.

Protocol for Aspergillus spp. Susceptibility Testing (EUCAST and CLSI Methods) [4]

- Test Preparation: For both EUCAST and CLSI M38 methods, prepare antifungal dilutions in a 96-well microdilution plate. RPMI 1640 medium is used for both.

- Inoculum Preparation: Prepare conidial suspensions from freshly grown molds (7-day-old cultures on potato dextrose agar). Adjust the turbidity of the suspension to 0.5 McFarland standard, which yields a final inoculum of (2 - 5 \times 10^5) CFU/mL.

- Incubation: Incubate the plates at 35°C for 48 hours.

- Reading Endpoints: For this compound and micafungin, determine the Minimal Effective Concentration (MEC) microscopically. The MEC is defined as the lowest concentration that leads to abnormal, short, and branched hyphal growth compared to the tangled, long hyphae in the control well.

Mechanism of Action and Resistance

The following diagram illustrates the unique mechanism of action of this compound and the associated resistance mechanisms.

This unique binding to the Rho1p subunit differentiates it from echinocandins and explains its activity against some echinocandin-resistant isolates [2] [3].

Drug Profile and Development Status

- Mechanism of Action: this compound is a first-in-class triterpenoid antifungal that inhibits β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. It binds to the Rho1p regulatory subunit of the enzyme, a site distinct from that of echinocandins [2] [3].

- Current Approved Indications: The oral formulation is approved in the United States under the brand name Brexafemme for [2] [5]:

- Treatment of vulvovaginal candidiasis (VVC) in adults and post-menarchal pediatric females.

- Reduction in the incidence of recurrent VVC (RVVC).

- Ongoing Clinical Development: An intravenous (IV) formulation is under investigation [2]. A Phase 3 trial (MARIO study) is evaluating oral this compound as a step-down treatment for invasive candidiasis following IV echinocandin therapy [5] [6]. The clinical hold on this study was lifted by the FDA in April 2025, and patient dosing has resumed [5] [6].

References

- 1. In Vitro Antifungal Activity of this compound (SCY-078) ... [frontiersin.org]

- 2. This compound: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A narrative overview [sciencedirect.com]

- 4. In Vitro Activity of this compound against a Collection ... [pmc.ncbi.nlm.nih.gov]

- 5. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]

- 6. Scynexis resumes dosing in Phase III MARIO study after ... [clinicaltrialsarena.com]

Ibrexafungerp pharmacokinetics and tissue distribution

Pharmacokinetic Parameters of Ibrexafungerp

This table consolidates key pharmacokinetic metrics for a standard 300 mg oral dose, as established in clinical trials [1] [2].

| Parameter | Value (Fasting State) | Value (Fed State) | Notes / References |

|---|---|---|---|

| AUC0-24 | 6,832 ng*h/mL | 9,867 ng*h/mL | High-fat meal increases AUC by ~38% [1]. |

| Cmax | 435 ng/mL | 629 ng/mL | High-fat meal increases Cmax by ~32% [1]. |

| Tmax | 4 - 6 hours | 4 - 6 hours | Absorption is delayed by food [1] [3]. |

| Terminal Half-Life | 20 - 30 hours | 20 - 30 hours | Supports once-daily or prolonged dosing intervals [1] [2] [4]. |

| Bioavailability | ~35% - 50% (animal data) | - | Orally bioavailable, a key advantage over echinocandins [5] [3]. |

| Protein Binding | >99.5% (primarily to albumin) | - | Highly protein-bound [2] [4]. |

| Vss (Volume of Distribution) | ~600 L | - | Indicates extensive distribution into tissues [2] [3]. |

| Primary Metabolic Pathway | CYP3A4 | - | Followed by glucuronidation and sulfation [1] [2] [4]. |

| Route of Elimination | Feces (~90%, 51% as parent drug) | - | Urinary excretion is minimal (<2%) [2] [4]. |

Tissue Distribution and Site-of-Infection Penetration

This compound demonstrates extensive tissue distribution, with particularly high penetration at common sites of fungal infection [5] [4] [3].

| Tissue / Site | Distribution Characteristics & Key Findings |

|---|---|

| Vaginal Tissue | Achieves high concentrations, making it a favorable treatment for vulvovaginal candidiasis (VVC) [1] [2] [4]. |

| Liver, Lungs, Spleen, Skin | Achieves clinically relevant concentrations in animal studies; excellent penetration into organs targeted by invasive molds and yeasts [5] [4] [3]. |

| Kidney | Drug exposure in kidney tissue exceeds that in plasma by 20- to 25-fold [4]. |

| Site of Infection (Lesions) | In a mouse model of intra-abdominal candidiasis, concentrations within liver abscesses were nearly 100-fold higher than concurrent serum levels [4] [6]. |

| Central Nervous System (CNS) | Poor penetration into the CNS in uninfected animals [4] [3]. |

Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of this compound and highlights key drug-drug interactions, which are crucial for clinical protocol design.

This compound is primarily metabolized by CYP3A4, and its exposure is significantly affected by co-administered drugs that inhibit or induce this enzyme [1] [2] [4].

Key Experimental Methodologies

The robust data on this compound's distribution, particularly at the site of infection, is derived from advanced analytical techniques.

- Site of Infection Penetration (LCM-directed LC-MS/MS): In a murine model of intra-abdominal candidiasis, laser capture microdissection (LCM) was used to precisely microdissect infected abscesses from liver tissue. The captured lesion material was then analyzed using high-pressure liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantitatively determine the drug concentration specifically within the infected lesion [6].

- Tissue Distribution Imaging (MALDI-MSI): Matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) was used to visualize the spatial distribution of this compound across tissue sections. This technique provides a twoimensional view of how the drug distributes within an organ, confirming its efficient accumulation in areas of infection [6].

- Antifungal Susceptibility Testing (EUCAST Broth Microdilution): The in vitro activity of this compound against Candida species is determined using the standardized broth microdilution method from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For molds like Aspergillus, the minimum effective concentration (MEC) is used instead of MIC [7] [3].

References

- 1. : Mechanism of Action, Clinical, and Translational... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. in Development for Treatment of... | Encyclopedia MDPI this compound [encyclopedia.pub]

- 4. This compound - an overview [sciencedirect.com]

- 5. This compound, a Novel Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]

- 6. Penetration of this compound (Formerly SCY-078) at the Site of ... [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Antifungal Activity of this compound (SCY-078) ... [frontiersin.org]

Technical Analysis: Ibrexafungerp's Antifungal Activity in Low pH Environments

Drug Profile and Clinical Significance

Ibrexafungerp represents a novel antifungal class as the first approved agent in the triterpenoid family, addressing critical gaps in antifungal therapy. It functions as an oral glucan synthase inhibitor with a mechanism distinct from existing antifungal classes, making it particularly valuable for treating azole-resistant infections [1]. Its chemical structure as a semi-synthetic enfumafungin derivative enables both targeted fungicidal activity and favorable pharmacokinetic properties, including high vaginal tissue concentrations that make it ideally suited for vulvovaginal candidiasis (VVC) treatment [1]. The vaginal environment with candidiasis typically maintains a pH of 3.8 to 4.5, which has been shown to negatively impact the activity of many established antifungals, creating an urgent need for agents that remain effective under these conditions [2].

The clinical development of this compound addresses two significant challenges in medical mycology: the rising incidence of non-albicans Candida species (which frequently demonstrate reduced susceptibility to azole antifungals) and the problem of antifungal activity reduction in acidic environments [2]. Between 10-30% of VVC cases are now caused by non-albicans species, with Candida glabrata showing increased prevalence and intrinsic resistance mechanisms to standard therapies [2]. This compound's approval for VVC in 2021 and for reducing recurrent VVC in 2022 underscores its therapeutic importance in managing these difficult-to-treat infections [1].

pH-Dependent Antifungal Activity

Comparative Activity Across pH Ranges

The efficacy of antifungal agents in physiological environments depends critically on their ability to maintain activity at relevant pH conditions. For vulvovaginal candidiasis, this means remaining effective at the characteristically acidic vaginal pH of 3.8-4.5. Research demonstrates that this compound maintains consistent activity across both neutral and acidic pH environments, unlike many established antifungal classes whose potency diminishes significantly in acidic conditions [2].

Table 1: this compound MIC Values (μg/mL) at pH 7.0 Versus pH 4.5 Against Candida Species

| Candida Species | pH 7.0 MIC50 | pH 7.0 MIC90 | pH 4.5 MIC50 | pH 4.5 MIC90 |

|---|---|---|---|---|

| C. albicans (fluconazole-resistant) | 0.03 | 0.03 | 0.03 | 0.06 |

| C. albicans (fluconazole-sensitive) | 0.03 | 0.03 | 0.03 | 0.06 |

| C. glabrata | 0.125 | 0.25 | 0.25 | 0.5 |

| C. krusei | 0.5 | 0.5 | 0.25 | 0.25 |

| C. parapsilosis | 0.25 | 0.5 | 0.125 | 0.25 |

| C. tropicalis | 0.125 | 0.25 | 0.125 | 0.25 |

Data derived from [2]

The minimal inhibitory concentration (MIC) values in Table 1 demonstrate that this compound's antifungal activity remains largely unaffected by acidic conditions across multiple Candida species. While some variations in MIC values occur between species, the consistency between neutral and acidic pH is notable, particularly when compared to the significant reductions in activity observed with azole antifungals under similar acidic conditions [2]. This pH stability represents a significant therapeutic advantage for VVC treatment, where the acidic environment typically ranges from 3.8 to 4.5.

Comparison with Other Antifungals at Acidic pH

Multiple studies have documented that conventional antifungals exhibit reduced potency in acidic environments relevant to vaginal candidiasis. Azoles like fluconazole demonstrate dramatically increased MIC values when tested at pH 4.5 compared to pH 7.0, with one study noting that testing at standard pH 7.0 "dramatically underestimates the frequency and reliability of detecting azole-resistant Candida isolates that may be resistant to azole therapy and affect azole treatment outcomes" [2]. This phenomenon particularly affects Candida glabrata, which shows heightened resistance to azoles in acidic environments [2].

Table 2: Comparative Activity of Antifungals Against Candida albicans

| Antifungal Agent | MIC90 for C. albicans (mg/L) | Key Side Effects | pH Sensitivity |

|---|---|---|---|

| This compound | 0.125 | GI side effects, headache | Minimal |

| Caspofungin | 0.125 | Hypotension, peripheral edema, headache | Not documented |

| Fluconazole | 0.5 | GI side effects, hepatotoxicity, QTc prolongation | Significant |

| Micafungin | 0.016 | Phlebitis, GI side effects, hepatotoxicity | Not documented |

Data compiled from [1]

The pH-dependent activity reduction extends beyond azoles to other antifungal classes. Valproic acid, recently investigated for antifungal properties, demonstrates strong pH-dependent antifungal activity against Candida albicans, with significantly enhanced efficacy at acidic pH [3]. This suggests that the challenge of pH-mediated efficacy reduction affects multiple antifungal classes, highlighting this compound's unique advantage in maintaining consistent activity across pH ranges relevant to clinical applications.

Mechanism of Action

Glucan Synthase Inhibition

This compound exerts its fungicidal activity through specific inhibition of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall [1]. This mechanism shares the same enzymatic target as the echinocandin class but differs significantly in molecular interactions. While echinocandins target the catalytic Fks1p subunit of glucan synthase, this compound binds to the regulatory Rho1p subunit, representing a distinct binding site and mechanism of inhibition [1]. This differential binding accounts for the limited cross-resistance observed between this compound and echinocandins in resistant fungal strains containing FKS gene mutations [4].

The inhibition of glucan synthase disrupts fungal cell wall integrity, leading to osmotic instability and ultimately cell lysis and death. As glucan synthase is not expressed in human cells, this mechanism provides a favorable therapeutic index with selective toxicity against fungal pathogens and minimal direct harm to human cells [1]. The fungicidal nature of this compound's activity against Candida species differentiates it from fungistatic azoles and contributes to its efficacy in clearing infections, particularly in immunocompromised hosts where fungicidal activity may be preferable.

pH-Responsive Pathways in Fungal Pathogens

Fungal pathogens utilize sophisticated environmental sensing systems to adapt to varying pH conditions in host tissues. The PacC/Rim101 signaling pathway serves as the primary pH response system across diverse fungal species, enabling adaptation to rapidly changing extracellular conditions [5]. This pathway activates in response to neutral-alkaline environments through a cascade involving plasma membrane sensors (PalH/Rim21), endosomal complexes, and proteolytic activation of the transcription factor PacC/Rim101 [5].

Figure 1: Fungal pH-Responsive Signaling Pathway (PacC/Rim101)

In pathogenic fungi like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, the PacC/Rim101 pathway regulates numerous functions associated with pathogenesis and virulence, including secondary metabolite production and stress adaptation [5]. The activation of this pathway at alkaline pH modulates the expression of genes involved in fungal virulence, though this compound's activity appears independent of these pH-responsive changes, maintaining consistent efficacy across the pH spectrum [2]. This pathway independence may contribute to this compound's reliable activity in diverse host environments, including the acidic vaginal ecosystem where other antifungals show diminished potency.

Activity Against Resistant Isolates

Echinocandin-Resistant Candida

The emergence of echinocandin resistance in Candida species represents a growing clinical concern, particularly in healthcare-associated invasive candidiasis. This compound demonstrates promising activity against many echinocandin-resistant isolates, maintaining efficacy against strains with specific resistance mutations. A comprehensive analysis of 192 phenotypically and genotypically echinocandin-resistant Candida isolates revealed that this compound's activity varies depending on the specific FKS hotspot mutation and its location within the gene [4].

Table 3: this compound Activity Against Echinocandin-Resistant Candida with FKS Mutations

| Mutation Location | Candida Species | Anidulafungin MIC50/90 (mg/L) | This compound MIC50/90 (mg/L) |

|---|---|---|---|

| HS-Start (F659) | C. glabrata | 1/4 | >4/>4 |

| HS-Start (F641) | C. albicans | 0.25/1 | 2/4 |

| HS-Center (S663) | C. glabrata | 2/4 | 2/4 |

| HS-Center (S645) | C. albicans | 0.5/1 | 0.25/1 |

Data derived from [4]

Mutations affecting the hotspot-start sequence (specifically F659 in C. glabrata and F641 in C. albicans) were associated with higher this compound MIC values compared to mutations in the hotspot-center region (S663 in C. glabrata and S645 in C. albicans) [4]. This differential activity based on mutation location highlights the importance of FKS genotyping for predicting cross-resistance patterns between echinocandins and this compound. Overall, 61 of 192 echinocandin-resistant isolates were classified as this compound wild-type using established wild-type upper limits (WTULs), with the most pronounced effect observed in C. albicans, where 70% (44/63) of echinocandin-resistant isolates remained this compound-susceptible [4].

Azole-Resistant Isolates

This compound demonstrates consistent activity against fluconazole-sensitive and resistant Candida albicans isolates, with no significant differences in MIC90 values observed between these populations at either pH 7.0 or pH 4.5 [2]. This consistent activity against azole-resistant strains, combined with retention of efficacy in acidic environments, positions this compound as a valuable therapeutic option for managing azole-refractory VVC. The broad-spectrum activity of this compound extends beyond C. albicans to include non-albicans species that frequently demonstrate intrinsic or acquired azole resistance, including C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis [2].

The rising incidence of non-albicans Candida species in VVC, now representing 10-30% of cases, has complicated treatment due to their variable susceptibility to azole antifungals [2]. This trend has been attributed to multiple factors, including overuse of azole vaginal products, single-dose treatments, and low-dosage azole maintenance regimens [2]. This compound's consistent activity across diverse Candida species, combined with its retention of efficacy in acidic environments, addresses these clinical challenges effectively.

Experimental Protocols and Methodologies

Broth Microdilution Susceptibility Testing

Standardized susceptibility testing methods are essential for evaluating antifungal activity and establishing clinically relevant breakpoints. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the benchmark approach for determining this compound minimum inhibitory concentrations (MICs) against Candida isolates [2].

Key Protocol Steps:

- Inoculum Preparation: Harvest and adjust fungal colonies to achieve a standardized inoculum of 1.5 (±1.0) × 10³ cells/mL in RPMI 1640 medium [2].

- pH Adjustment: Modify test media to either pH 7.0 (using NaOH) or pH 4.5 (using HCl) to simulate neutral and acidic physiological environments [2].

- Antifungal Dilution: Prepare this compound concentrations ranging from 0.03 to 2 μg/mL in microdilution wells [2].

- Inoculation and Incubation: Add 0.1 mL of standardized yeast inoculum to each well, followed by incubation at 35°C for 24-48 hours in ambient air [2].

- Endpoint Determination: Read MICs visually as the lowest antifungal concentration showing approximately 80% growth reduction compared to antifungal-free control wells [2].

For echinocandin-resistant isolates, the EUCAST broth microdilution method (version 7.3.2) provides an alternative standardized approach, utilizing RPMI medium supplemented with 2% glucose and reading endpoints at 24 hours with ≥50% inhibition compared to drug-free controls [4]. Quality control strains including C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 ensure reliable and reproducible results across laboratories [2].

Assessment of pH Effects on Antifungal Activity

Evaluating antifungal efficacy under physiologically relevant pH conditions requires specific methodological considerations to accurately model the clinical environment:

- Media Selection: RPMI 1640 medium serves as the standard base for pH adjustment studies, providing consistent buffering capacity and nutrient composition [2].

- pH Verification: Confirm adjusted pH levels (typically 7.0 and 4.5) using calibrated pH meters following the addition of acid or base, with periodic verification throughout the experiment [2].

- Comparison Methodology: Conduct parallel testing of isolates at both pH levels simultaneously to enable direct comparison of MIC values under differing environmental conditions [2].

- Quality Control: Include reference strains with established MIC ranges at both pH values to ensure methodological consistency and reliability [4].

This methodological approach has demonstrated that unlike azole antifungals, whose activity significantly decreases in acidic environments, this compound maintains consistent MIC values across the pH range relevant to vaginal candidiasis treatment [2].

Regulatory Status and Clinical Applications

This compound received initial FDA approval in 2021 for the treatment of vulvovaginal candidiasis (VVC) and subsequently gained approval in 2022 for reducing the incidence of recurrent VVC (RVVC) in adult and post-menarchal pediatric females [1]. The approved dosing regimen for VVC consists of 300 mg (two 150 mg tablets) administered orally every 12 hours for one day, totaling 600 mg, while the RVVC regimen extends this approach with monthly administration for six months [1].

The drug's favorable pharmacokinetic profile includes an AUC₀₋₂₄ of 6832 ng·h/mL in fasting state and 9867 ng·h/mL in fed state, with a time to maximum concentration of 4-6 hours and a terminal half-life of 20-30 hours [1]. This compound undergoes primary metabolism via CYP3A4, necessitating consideration of potential drug-drug interactions with strong CYP3A4 inducers or inhibitors [1]. The requirement to verify non-pregnant status before administration reflects standard precautions for antifungal therapies in women of childbearing potential.

Ongoing clinical investigations continue to explore expanded applications for this compound, including intravenous formulations for invasive candidiasis and aspergillosis treatment [1]. The drug's broad-spectrum activity against diverse Candida species, retention of efficacy in acidic environments, and activity against many echinocandin-resistant isolates position it as a valuable addition to the antifungal armamentarium, particularly for managing resistant or refractory fungal infections.

Conclusion

This compound represents a significant advancement in antifungal therapy, addressing the critical challenge of pH-dependent activity reduction that limits many established antifungal agents. Its consistent efficacy against both azole-sensitive and resistant Candida isolates across the physiologically relevant pH spectrum, combined with its novel mechanism of action and favorable safety profile, establish it as an important therapeutic option for vulvovaginal candidiasis and potentially for invasive fungal infections. The retention of activity against many echinocandin-resistant isolates further enhances its value in managing difficult-to-treat fungal infections, addressing an unmet need in medical mycology.

References

- 1. This compound: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro pH Activity of this compound against Fluconazole ... [pmc.ncbi.nlm.nih.gov]

- 3. pH-Dependant Antifungal Activity of Valproic Acid against ... [frontiersin.org]

- 4. In vitro activity of this compound against clinically relevant ... [pmc.ncbi.nlm.nih.gov]

- 5. pH Signaling in Human Fungal Pathogens: a New Target for ... [pmc.ncbi.nlm.nih.gov]

Ibrexafungerp fungicidal activity against Candida species

Mechanism of Action and Cross-Resistance

Ibrexafungerp is a first-in-class triterpenoid antifungal. Its mechanism and key differentiators are summarized in the table below.

| Feature | Description |

|---|---|

| Drug Class | First-in-class triterpenoid ("fungerp") [1] [2] |

| Mechanism of Action | Inhibition of β-(1,3)-D-glucan synthase, a key enzyme for fungal cell wall synthesis [3] [4] |

| Effect | Fungicidal activity against Candida species [1] [3] |

| Binding Site | Binds to a different site on the glucan synthase complex than echinocandins [1] [2] |

| Key Outcome | Limited cross-resistance with echinocandins [1] [2] [5] |

The diagram below illustrates the mechanism of action and its consequence regarding cross-resistance.

Antifungal Susceptibility Profiles

This compound exhibits broad-spectrum in vitro activity. The following table summarizes MIC data (in mg/L) for this compound and comparator drugs against major Candida species from a large study of European blood isolates [2].

| Organism (No. of Isolates) | This compound (MIC50/MIC90) | Micafungin (MIC50/MIC90) | Fluconazole (MIC50/MIC90) |

|---|---|---|---|

| C. albicans (163) | 0.06 / 0.125 | 0.016 / 0.03 | 0.25 / 0.5 |

| C. glabrata (60) | 0.25 / 0.25 | 0.016 / 0.03 | 8 / 16 |

| C. parapsilosis (108) | 0.5 / 0.5 | 1 / 2 | 1 / 2 |

| C. tropicalis (40) | 0.5 / 1 | 0.03 / 0.06 | 1 / 2 |

| C. krusei (29) | 1 / 2 | 0.125 / 0.25 | 32 / 64 |

| C. auris (22) | 0.5 / 1 | 0.06 / 0.125 | 64 / 128 |

Key observations:

- Potent activity: this compound shows low MICs against C. albicans and C. glabrata [2] [6].

- Activity against resistant pathogens: It retains activity against C. krusei (intrinsically resistant to fluconazole) and the multidrug-resistant C. auris [2] [7].

Activity Against Resistant Isolates

A critical value of this compound lies in its activity against isolates with known resistance mechanisms.

Activity against Echinocandin-Resistant Strains

Echinocandin resistance is primarily mediated by mutations in the FKS gene hotspots [8] [5]. A 2024 study challenged this compound against 192 echinocandin-resistant isolates and found its activity varies with the mutation's type and location [5]:

- HS-Center Mutations: Mutations like S645 in C. albicans and S663 in C. glabrata were associated with lower this compound MICs (MIC90 of 1 mg/L and 4 mg/L, respectively), indicating preserved activity [5].

- HS-Start Mutations: Mutations like F641 in C. albicans and F659 in C. glabrata led to higher MICs (MIC90 of 4 mg/L and >4 mg/L, respectively), suggesting a more significant impact on this compound's efficacy [5].

- Overall, the study concluded that this compound shows in vitro activity against echinocandin-resistant Candida, with a more pronounced effect in C. albicans and in strains harboring HS-center mutations [5].

Activity against Azole-Resistant Strains

This compound demonstrates potent activity against azole-resistant isolates, including those with mutations in the ERG11 gene or overexpression of efflux pumps [1] [2] [6]. Studies confirm its activity against phenotypically fluconazole-non-wild-type C. albicans from vaginal samples [6].

Anti-Biofilm Activity

Biofilm-associated infections are particularly challenging to treat. This compound has demonstrated anti-biofilm properties [3] [9]. A 2025 study showed it damages and eradicates mature biofilms formed by C. albicans and C. auris, although required concentrations are higher than for planktonic cells [9]. Its activity against C. auris biofilms was superior to that of other novel antifungals like rezafungin in some strains [9].

Key Experimental Protocols

The search results indicate that most in vitro susceptibility data for this compound against Candida is generated using the standardized EUCAST broth microdilution method [2] [5] [6].

Detailed EUCAST Method (E.Def 7.3.2):

- Inoculum Preparation: Isolates are subcultured onto Sabouraud dextrose or CHROMagar Candida to ensure purity and viability. A standardized inoculum suspension of 0.5–2.5 × 10^5 cells/mL is prepared [2].

- Medium and Formulation: Testing is performed in RPMI 1640 medium supplemented with 2% glucose and buffered to pH 7.0 with 0.165 M MOPS [2].

- Drug Preparation: this compound reference powder is dissolved in DMSO to create stock solutions, which are then serially diluted in the broth medium. The typical tested concentration range is 0.008 to 8 mg/L [2].

- Incubation and Reading: Inoculated microdilution panels are incubated at 36 ± 1°C for 24 hours. Results are read spectrophotometrically at 530 nm [2] [6].

- Endpoint Definition: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that produces a 50% reduction in turbidity (visual inhibition) or optical density compared to the growth control well [2].

The workflow for this standardized testing protocol is summarized below.

Conclusion for Research and Development

- Unique Mechanism: As the first inhibitor of its class, it provides a new therapeutic option [1] [3].

- Broad-Spectrum Activity: It shows potent in vitro activity against a wide range of Candida spp., including multidrug-resistant C. auris and C. glabrata [2] [7].

- Overcoming Resistance: Its distinct binding site translates to clinically relevant activity against many azole- and echinocandin-resistant isolates, filling a critical unmet need [1] [5].

- Multi-Faceted Potential: Demonstrated anti-biofilm activity and ongoing investigations for invasive candidiasis and aspergillosis highlight its broad potential utility [1] [3] [9].

References

- 1. : A new triterpenoid antifungal this compound [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antifungal Activity of this compound (SCY-078) ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A narrative overview [sciencedirect.com]

- 4. This compound for the treatment of vulvovaginal candidiasis [dovepress.com]

- 5. In vitro activity of this compound against clinically relevant ... [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of this compound and comparators against ... [sciencedirect.com]

- 7. : A novel oral triterpenoid antifungal in development for... This compound [researchprofiles.ku.dk]

- 8. Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibiofilm activity of manogepix, this compound ... [pmc.ncbi.nlm.nih.gov]

Ibrexafungerp impact on fungal cell wall biosynthesis

Molecular Mechanism of Action

Ibrexafungerp targets the synthesis of β-(1,3)-D-glucan, a crucial polymer that constitutes 50-60% of the fungal cell wall dry weight and is essential for maintaining structural integrity [1].

- Target Enzyme: this compound inhibits β-(1,3)-D-glucan synthase (GS), a membrane-integrated enzyme complex. This complex consists of a catalytic subunit (Fks1p, encoded by

FKS1,FKS2, andFKS3genes) and a regulatory subunit (Rho1p, a GTPase) [1] [2]. - Inhibition and Cellular Effect: By non-competitively inhibiting this enzyme, this compound disrupts the production of β-(1,3)-D-glucan. This compromises the cell wall, making it permeable, disrupting osmotic pressure, and leading to cell lysis and death [1].

- Fungal Activity: It has a fungicidal effect against *Candida* species and a fungistatic effect against *Aspergillus* species [1].

The following diagram illustrates the specific inhibition mechanism of this compound and echinocandins on the glucan synthase complex.

This compound and echinocandins inhibit different subunits of glucan synthase. [3] [1]

Comparative Analysis of Antifungal Activity

The tables below summarize key efficacy and pharmacokinetic data for this compound.

Table 1: In Vitro Activity (MIC₉₀) Against Candida Species

| Organism | This compound (μg/mL) | Fluconazole (μg/mL) | Caspofungin (μg/mL) | Micafungin (μg/mL) |

|---|---|---|---|---|

| C. albicans | 0.125 [3] | 0.5 [3] | 0.125 [3] | 0.016 [3] |

| C. auris | 1.0 [4] | >256 [4] | Information Missing | Information Missing |

Table 2: Key Pharmacokinetic Parameters (Standard VVC Oral Dose)

| Parameter | Value (Fasting State) | Value (Fed State) |

|---|---|---|

| AUC₀–₂₄ (ng•h/mL) | 6,832 [3] | 9,867 [3] |

| Cₘₐₓ (ng/mL) | 435 [3] | 629 [3] |

| Tₘₐₓ (hours) | 4 - 6 [3] | 4 - 6 [3] |

| Terminal Half-life (hours) | 20 - 30 [3] | 20 - 30 [3] |

Table 3: Key Advantages Over Other Antifungal Classes

| Feature | This compound | Echinocandins | Azoles (e.g., Fluconazole) |

|---|---|---|---|

| Administration Route | Oral [5] | Intravenous only [1] [5] | Oral & IV |

| Molecular Target | Rho1p regulatory subunit of GS [3] | Fks1p catalytic subunit of GS [3] | Lanosterol 14α-demethylase (ergosterol synthesis) [3] |

| Activity in Low pH Environments | Increased activity [1] | Information Missing | Information Missing |

| Activity Against Azole-Resistant Isolates | Yes [1] [4] | Yes (but IV only) [3] | No |

| Activity Against Echino.-Resistant Isolates (some fks mutants) | Yes [1] [4] | No | No |

Mechanisms of Resistance

This compound displays a low potential for cross-resistance with echinocandins because its binding site on the glucan synthase enzyme only partially overlaps with that of echinocandins [1] [4].

- Primary Resistance Mechanism: Mutations in the

FKSgenes, particularlyFKS2in Candida glabrata, are the primary cause of reduced susceptibility [1]. Specific mutations can lead to substantial increases in MIC values [1]. - Structural Insights: Cryo-EM structures of Fks1 reveal that echinocandin-resistance mutations (e.g., S643P) cluster in a region that alters lipid arrangements, suggesting a mechanism for how these mutations can also affect this compound binding [2].

The diagram below maps the location and impact of these critical resistance mutations.

Mutations in FKS genes, particularly FKS2, can confer reduced susceptibility to this compound. [1]

Experimental & Clinical Protocols

For researchers aiming to study this compound, here are methodologies from preclinical and clinical studies.

Table 4: Key Experimental Protocols for this compound Research

| Area | Standard Method/Source | Key Findings/Endpoint |

|---|---|---|

| In Vitro Susceptibility Testing | CLSI & EUCAST broth microdilution [5] | Minimum Inhibitory Concentration (MIC) |

| In Vivo Efficacy (Murine Models) | Neutropenic murine model of invasive candidiasis [5] | Reduction in fungal tissue burden (log₁₀ CFU/kidney) |

| Pharmacodynamic Index | AUC/MIC ratio analysis (total & free drug) [5] | Target AUC/MIC for 1-log kill established |

| Clinical Trial (VVC) | Phase III, randomized, double-blind, placebo-controlled (e.g., VANISH 303 & 306) [3] [5] | Clinical cure & mycological eradication at Day 25 |

References

- 1. This compound: A First-in-Class Oral Triterpenoid Glucan ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural and mechanistic insights into fungal β-1,3-glucan... | Nature [nature.com]

- 3. : this compound of Action, Clinical, and Translational... Mechanism [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A Novel Oral Triterpenoid Antifungal in ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of this compound [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Ibrexafungerp MIC Testing for Candida glabrata

Introduction to Candida glabrata and Antifungal Resistance Challenges

Candida glabrata has emerged as a significant fungal pathogen of substantial clinical concern, representing the second most common cause of candidemia in the United States and accounting for approximately 28% of all cases according to Centers for Disease Control and Prevention (CDC) surveillance data [1]. This species poses particular therapeutic challenges due to its increased resistance potential to multiple antifungal classes, especially azoles and echinocandins. The rising incidence of multidrug-resistant C. glabrata strains has created an urgent need for novel antifungal agents with activity against resistant phenotypes [1] [2]. Ibrexafungerp, a first-in-class triterpenoid antifungal, represents a promising addition to the antifungal armamentarium with its unique mechanism of action and demonstrated activity against many resistant Candida isolates.

This compound (formerly SCY-078) is a semisynthetic triterpenoid glycoside derived from enfumafungin that inhibits (1→3)-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis [3]. While it shares the same target as echinocandins, its binding site is distinct, resulting in limited cross-resistance with this drug class [3]. This characteristic is particularly valuable for treating infections caused by echinocandin-resistant C. glabrata isolates, which have become increasingly prevalent with rates ranging between 3-30% in various patient populations [1]. The oral bioavailability of this compound further distinguishes it from echinocandins, which are only available intravenously, potentially facilitating step-down therapy and longer treatment courses for complex infections [2].

This compound MIC Testing Protocol

EUCAST Broth Microdilution Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 7.3.2 provides the standardized methodology for this compound susceptibility testing against Candida glabrata [4] [5]. This method ensures reproducibility and comparability of results across different laboratories. The essential components and procedures are as follows:

Inoculum Preparation: Fresh colonies of C. glabrata (24-48 hours growth on Sabouraud dextrose agar or CHROMagar Candida) should be suspended in sterile water or saline, and the turbidity adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 × 10^6 CFU/mL. This suspension is then diluted 1:1000 in RPMI-1640 medium with 2% glucose to achieve the final working inoculum of 0.5-2.5 × 10^5 CFU/mL [4] [3]. The importance of accurate inoculum preparation cannot be overstated, as deviations significantly impact MIC results.

Antifungal Dilution Series: Prepare this compound stock solutions at 5000 mg/L in DMSO, followed by two-fold serial dilutions in RPMI-1640 medium to create a concentration range typically spanning from 0.008 mg/L to 8 mg/L [4]. Microtiter plates (such as Nunc MicroWell 96-Well Microplates) containing the antibiotic dilution series should be prepared in batches, frozen at -80°C, and used within six months to maintain drug stability [2]. Each test should include drug-free (growth) controls and solvent controls to validate results.

Inoculation and Incubation: Aliquot 100 μL of the standardized inoculum into each well of the prepared microdilution plates. Seal plates to prevent evaporation and incubate at 35±1°C for 24 hours in a humid environment. The incubation period is critical as extended incubation may lead to trailing growth patterns [4] [3].

Endpoint Determination: After the 24-hour incubation period, read the plates spectrophotometrically at 530 nm. The MIC endpoint for this compound against C. glabrata is defined as the lowest concentration that produces ≥50% inhibition of fungal growth compared to the drug-free control well [2]. This endpoint determination should be consistent across all isolates tested to ensure reproducible results.

Table 1: this compound Testing Conditions Summary

| Parameter | Specification |

|---|---|

| Methodology | EUCAST E.Def 7.3.2 broth microdilution |

| Medium | RPMI-1640 with 2% glucose |

| Inoculum density | 0.5-2.5 × 10^5 CFU/mL |

| Incubation temperature | 35±1°C |

| Incubation time | 24 hours |

| Reading method | Spectrophotometric (530 nm) |

| MIC endpoint | ≥50% growth inhibition |

Quality Control Procedures

Rigorous quality control is essential for ensuring reliable this compound MIC results. The following QC strains should be included with each testing batch [4] [3]:

- Candida albicans ATCC 64548 - Expected MIC range: 0.03-0.125 mg/L

- Candida krusei ATCC 6258 - Expected MIC range: 0.25-1 mg/L

- Candida parapsilosis ATCC 22019 - Expected MIC range: 0.125-0.5 mg/L

These strains serve as vital controls for detecting technical variations in the testing procedure. Additionally, the use of cell culture-treated microtiter plates is recommended, as surface characteristics can influence fungal growth and endpoint determination [4]. For laboratories implementing this testing, participation in external quality assessment programs is strongly encouraged to maintain testing proficiency.

Expected Results and Interpretation Guidelines

Wild-Type MIC Distributions

Establishing the wild-type upper limit (WT-UL), also known as the epidemiological cutoff value (ECOFF), is essential for distinguishing isolates with acquired resistance mechanisms from those with inherent susceptibility. Multiple large-scale studies have established consistent MIC distributions for this compound against C. glabrata [4] [5] [3]:

The modal MIC for C. glabrata typically ranges from 0.25 to 0.5 mg/L, with the MIC90 (the MIC that inhibits 90% of isolates) generally reported at 1 mg/L [4] [3]. Based on aggregated data from multiple studies, the proposed wild-type upper limit for C. glabrata is 1 mg/L [4]. Isolates with MIC values at or below this threshold are considered part of the wild-type population without acquired resistance mechanisms, while those with MIC values exceeding 1 mg/L may harbor resistance mechanisms and are classified as non-wild-type.

Table 2: this compound MIC Distribution for Candida Species

| Candida Species | Modal MIC (mg/L) | MIC Range (mg/L) | Wild-Type Upper Limit (mg/L) | Non-Wild-Type Rate (%) |

|---|---|---|---|---|

| C. glabrata | 0.25-0.5 | 0.06-4 | 1 | 0.6-0.83 |

| C. albicans | 0.125 | 0.016-0.5 | 0.25 | 0.22-0.3 |

| C. tropicalis | 0.5 | 0.06-≥8 | 2 | 1.37-3 |

| C. parapsilosis | 0.5 | 0.03-≥8 | 1 | 0-8 |

| C. krusei | 1 | 0.25-2 | 2 | 0 |

| C. auris | 0.5 | 0.06-2 | 1 | N/A |

Interpretation Relative to Other Antifungals

When compared to other antifungal agents, this compound demonstrates consistent activity against C. glabrata, including isolates with reduced susceptibility to azoles. Studies have shown that the percentage of non-wild-type C. glabrata isolates for this compound (0.6-0.83%) is generally lower than for fluconazole and echinocandins, supporting its potential utility against isolates resistant to these agents [4]. This is particularly relevant given that C. glabrata has demonstrated higher rates of azole resistance compared to other Candida species, with various resistance mechanisms including gain-of-function mutations in CgPDR1 leading to overexpression of efflux pumps (CgCDR1 and CgCDR2) and reduced intracellular drug accumulation [1].

Special Considerations for Resistant Isolates

Echinocandin-Resistant C. glabrata

The activity of this compound against echinocandin-resistant C. glabrata isolates varies depending on the specific FKS mutation present. Resistance to echinocandins in C. glabrata is primarily mediated through mutations in hot spot regions of the FKS1 and FKS2 genes [1] [2]:

FKS2 mutations at F659 (located at the hot spot start sequence) are associated with significantly elevated this compound MICs (MIC50/MIC90 >4/>4 mg/L) [2]. This specific mutation appears to confer substantial cross-resistance between echinocandins and this compound.

FKS2 mutations at S663 (located at the hot spot center) demonstrate moderate this compound MIC elevations (MIC50/MIC90 of 2/4 mg/L) [2]. While these values are elevated compared to wild-type isolates, they may still be within potentially achievable serum levels depending on dosing.

The differential impact of specific FKS mutations on this compound susceptibility underscores the importance of understanding the genetic basis of resistance when considering treatment options for infections caused by echinocandin-resistant C. glabrata.

Figure 1: Impact of FKS Hotspot Mutations on this compound Susceptibility in C. glabrata

Multidrug-Resistant Isolates

The emergence of multidrug-resistant C. glabrata (resistant to both azoles and echinocandins) represents a significant clinical challenge. Surveillance data indicate that among fluconazole-resistant C. glabrata isolates, approximately 11% also demonstrate resistance to one or more echinocandins [1]. A particularly concerning development is the identification of MSH2 DNA mismatch repair gene mutations in nearly half of geographically diverse C. glabrata strains, with these mutations being more frequent among fluconazole-resistant and multidrug-resistant isolates [1]. This molecular mechanism may facilitate the rapid acquisition of resistance to multiple antifungal classes, including fluconazole, echinocandins, and amphotericin B.

For these challenging multidrug-resistant isolates, this compound represents a potentially valuable treatment option, particularly when the specific FKS mutation profile suggests retained susceptibility. However, susceptibility testing is essential, as the presence of certain resistance mechanisms may compromise this compound activity.

Technical Considerations and Troubleshooting

Methodological Variations

While the EUCAST method represents the gold standard for this compound susceptibility testing, understanding methodological variations is crucial for interpreting results across different testing platforms:

CLSI vs. EUCAST: Comparative studies have demonstrated good essential agreement (within ±2 two-fold dilutions) between EUCAST and CLSI methods for this compound testing, though significant differences in MIC values have been observed for some species [6]. When transitioning between methodologies, parallel testing is recommended to establish laboratory-specific correlations.

Sensititre YeastOne System: This colorimetric-based system shows reasonable agreement with reference methods, with overall essential agreement of 91% with EUCAST and 89% with CLSI [6]. However, significant differences have been noted for specific antifungals including this compound, emphasizing the need for method-specific interpretation criteria.

Paradoxical Growth Effect: Some Candida isolates may exhibit a paradoxical effect where growth occurs at higher drug concentrations above the MIC [4]. This phenomenon should be documented but does not typically affect the clinical interpretation if a clear MIC endpoint is established at lower concentrations.

Troubleshooting Common Issues

Trailing Growth Pattern: For isolates with ambiguous endpoints due to trailing growth, reading the plates after 24 hours (rather than 48 hours) provides more clear-cut endpoints [3].

High Inoculum Effect: Verify the inoculum density spectrophotometrically when possible, as deviations from the recommended 0.5-2.5 × 10^5 CFU/mL can significantly alter MIC results.

QC Strain Drift: If quality control strains fall outside expected ranges, examine potential issues with drug solubility, plate storage conditions, or inoculum preparation.

Figure 2: this compound Broth Microdilution Testing Workflow for Candida glabrata

Conclusion

This compound represents a promising treatment option for Candida glabrata infections, including those caused by azole- and echinocandin-resistant isolates. The EUCAST broth microdilution method (E.Def 7.3.2) provides a robust and reproducible means of determining this compound susceptibility in clinical and research settings. The establishment of a wild-type upper limit of 1 mg/L enables reliable detection of non-wild-type isolates with potential resistance mechanisms.

When testing C. glabrata against this compound, researchers should be mindful of the impact of specific FKS mutations on susceptibility, particularly the reduced activity against isolates harboring F659 mutations in FKS2. Continued surveillance of this compound susceptibility patterns and correlation with clinical outcomes will be essential as experience with this novel antifungal agent expands in both invasive and mucosal candidiasis.

References

- 1. Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound against clinically relevant ... [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antifungal Activity of this compound (SCY-078) ... [frontiersin.org]

- 4. EUCAST this compound MICs and Wild-Type Upper Limits ... [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of this compound against Candida species ... [sciencedirect.com]

- 6. a comparative study using CLSI, EUCAST and Sensititre ... [pmc.ncbi.nlm.nih.gov]

Ibrexafungerp dosing regimen for recurrent vulvovaginal candidiasis

Introduction and Mechanism of Action

Ibrexafungerp (marketed as Brexafemme) is a first-in-class triterpenoid antifungal agent and the first oral non-azole antifungal approved for both vulvovaginal candidiasis (VVC) and recurrent VVC (RVVC) [1] [2]. It represents a significant advancement in antifungal therapy, particularly for patients with azole-resistant infections, azole intolerance, or contraindications to azole therapy [1] [3].

This compound's mechanism of action involves inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall [2]. This mechanism is fungicidal, leading to fungal cell lysis and death [1] [2]. Unlike echinocandins that target the Fks1p catalytic subunit, this compound targets the Rho1p regulatory subunit of glucan synthase, providing a distinct binding site that maintains activity against many echinocandin-resistant strains [2].

Table 1: Key Pharmacokinetic Properties of this compound

| Parameter | Value | Conditions/Notes |

|---|

| AUC₀–₂₄ | 6832 ng·h/mL (fasting) 9867 ng·h/mL (fed) | Standard VVC dosing [2] | | Maximum Concentration (Cₘₐₓ) | 435 ng/mL (fasting) 629 ng/mL (fed) | Standard VVC dosing [2] | | Time to Cₘₐₓ (Tₘₐₓ) | 4–6 hours | [2] | | Terminal Half-Life | 20–30 hours | [2] | | Vaginal Tissue Penetration | 2- to 9-fold higher vs. plasma | [4] [1] | | Major Metabolic Pathway | CYP3A4 | [2] [5] |

A critical pharmacological advantage is this compound's maintained efficacy at low vaginal pH (4.5), contrary to the decreased activity observed with azoles like fluconazole under acidic conditions [1] [2]. The drug also demonstrates potent in vitro activity against a broad spectrum of Candida species, including C. albicans, C. glabrata, C. krusei, and C. auris [1] [2].

Approved Dosing Regimens and Efficacy

This compound received FDA approval for VVC in June 2021 and for reduction of RVVC incidence in December 2022 [1] [2]. The approved dosing regimens are as follows:

Table 2: this compound Dosing Regimens

| Indication | Dosing Regimen | Duration | Additional Guidance |

|---|---|---|---|

| Acute VVC | 300 mg (two 150 mg tablets) orally twice daily | 1 day | Doses should be approximately 12 hours apart [5]. |

| RVVC | 300 mg orally twice daily for 1 day, repeated once monthly | 6 months | Verify non-pregnant status before each monthly dose [2] [5]. |

The efficacy of the RVVC regimen was established in the pivotal CANDLE study, which demonstrated that 65.4% of patients receiving this compound experienced resolution of symptoms and remained culture-negative through 24 weeks of treatment, compared to 53.1% in the placebo group [1] [3].

For acute VVC, phase 3 clinical trials (VANISH 303 and 306) demonstrated significantly higher efficacy versus placebo. The results are summarized below:

Table 3: Clinical Efficacy of this compound in Acute VVC (Phase 3 Trials)

| Endpoint | This compound | Placebo | P-value |

|---|

| Clinical Cure at Day 11±3 | 50.5% [4] 63.3% [1] | 28.6% [4] 44.0% [1] | P = 0.001 [4] | | Mycological Eradication at Day 11±3 | 49.5% [4] 58.5% [1] | 19.4% [4] 29.8% [1] | P < 0.001 [4] | | Symptom Resolution at Day 25±4 | 59.6% [4] 72.3% [1] | 44.9% [4] | P = 0.009 [4] |

Post-hoc analyses confirmed consistent efficacy across diverse patient subgroups, including Black patients and those with a body mass index (BMI) greater than 35 [4] [3].

Experimental Protocol: In Vitro Susceptibility Testing

Principle: This protocol outlines the standard broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [6] for determining the minimum inhibitory concentration (MIC) of this compound against Candida isolates.

Materials:

- Test Substance: this compound reference powder of known potency.

- Media: RPMI 1640 medium buffered to pH 7.0 with MOPS.

- Inoculum: Candida isolates, freshly subcultured. Adjust suspension to 0.5 McFarland standard, then further dilute to yield a final inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the test well.

- Equipment: Sterile 96-well microdilution trays, incubator.

Procedure:

- Drug Dilution: Prepare a stock solution of this compound. Perform twofold serial dilutions in RPMI 1640 medium across the wells of the microdilution tray to cover a concentration range of 0.015 to 16 µg/mL.

- Inoculation: Add the prepared fungal inoculum to each well. Include growth control (inoculum without drug) and sterility control (medium only) wells.

- Incubation: Incubate the trays at 35°C for 24-48 hours in a humid environment.

- Endpoint Determination: The MIC is defined as the lowest concentration of this compound that produces a 100% reduction in visual turbidity compared to the growth control, indicative of its fungicidal activity [6] [2].

- Quality Control: Use reference strains (e.g., C. albicans ATCC 90028, C. krusei ATCC 6258) with known MIC ranges to validate the procedure.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Candidiasis

Principle: This protocol describes the use of a neutropenic murine model to evaluate the in vivo pharmacodynamics and efficacy of this compound against invasive candidiasis [6].

Materials:

- Animals: Immunocompromised (e.g., neutropenic) female mice.

- Organism: Candida albicans or target non-albicans species.

- Test Article: this compound, formulated for oral administration.

- Equipment: Equipment for colony-forming unit (CFU) enumeration.

Procedure:

- Infection: Render mice neutropenic via cyclophosphamide administration. Infect mice intravenously with a predetermined inoculum (e.g., 10⁵ CFU) of Candida.

- Dosing: Begin dosing with this compound 2 hours post-infection. Administer orally at various dosages (e.g., 3.125–200 mg/kg) to establish a dose-response relationship. Include vehicle-treated control and positive control groups.

- Sample Collection: Euthanize mice at 24 hours post-treatment. Harvest target organs (e.g., kidneys).

- CFU Enumeration: Homogenize kidneys and perform serial dilutions. Plate homogenates on Sabouraud Dextrose Agar and incubate for 24-48 hours at 35°C. Count the resulting colonies.

- Data Analysis:

- Calculate the mean fungal burden (log₁₀ CFU/kidney) for each treatment group.

- The primary efficacy endpoint is the reduction in log₁₀ CFU/kidney compared to the vehicle control group.

- The pharmacodynamic index (e.g., AUC/MIC) associated with a 1-log kill endpoint can be determined. Previous studies have shown mean free AUC/MIC values for a 1-log kill against C. albicans, C. glabrata, and C. parapsilosis were not statistically different between species [6].

Safety, Tolerability, and Contraindications

This compound is generally well-tolerated. The most common adverse events are gastrointestinal and are typically mild in severity [4] [1] [3].

Common Adverse Events (from Phase 3 trials):

Boxed Warning and Contraindications:

- Embryo-Fetal Toxicity: this compound is contraindicated in pregnancy due to the risk of fetal harm based on animal studies [5].

- Pregnancy Prevention Program: For women of childbearing potential, verify non-pregnant status via pregnancy testing before initiating therapy. For the RVVC regimen, reassess pregnancy status before each monthly dose. Advise patients to use effective contraception during treatment and for 4 days after the final dose [5].

- Hypersensitivity: Contraindicated in patients with known hypersensitivity to this compound [5].

Drug Interactions:

- CYP3A4 Inhibitors: Concomitant use with strong CYP3A4 inhibitors requires a dose reduction to 150 mg twice daily for one day [5]. No adjustment is needed with weak or moderate inhibitors.

- CYP3A4 Substrates: this compound has a low risk of interaction with drugs metabolized by cytochrome P450 enzymes, as demonstrated by minimal impact on the pharmacokinetics of tacrolimus and rosiglitazone in phase I studies [6].

Pathway and Workflow Diagrams

The following diagram illustrates the primary mechanism of action of this compound and its functional consequences on the fungal cell.

The diagram below outlines the key steps for administering this compound for RVVC in a clinical or research setting, highlighting critical safety checks.

Current Status and Future Directions

As of the second quarter of 2025, SCYNEXIS is working to transfer the New Drug Application (NDA) for BREXAFEMME to GSK, a process anticipated to be completed by the end of 2025 [7]. This transfer will enable GSK to initiate regulatory interactions with the FDA in 2026, discussing the product's relaunch for VVC and RVVC in the U.S. market [7].

Research continues to expand the potential of the fungerp class. A next-generation compound, SCY-247, is in Phase 1 clinical development [7]. Furthermore, the Phase 3 MARIO study evaluating this compound for invasive candidiasis resumed in 2025 after a temporary FDA clinical hold was lifted, indicating ongoing investigation into its use for serious systemic infections [7].

References

- 1. This compound for the Treatment of Vulvovaginal Candidiasis [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound for the treatment of vulvovaginal candidiasis [dovepress.com]

- 4. This compound Versus Placebo for Vulvovaginal Candidiasis ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 6. Pharmacokinetics and Pharmacodynamics of this compound [pmc.ncbi.nlm.nih.gov]

- 7. SCYNEXIS Reports Second Quarter 2025 Financial ... [ir.scynexis.com]

Ibrexafungerp for Invasive Fungal Infections: Clinical Trial Overview

Ibrexafungerp (IBX) is a first-in-class oral triterpenoid antifungal. Its unique mechanism of action, inhibiting β-(1,3)-D-glucan synthase, provides a broad-spectrum fungicidal activity against Candida and Aspergillus species, including strains resistant to azoles and echinocandins [1] [2] [3]. While approved for vulvovaginal candidiasis (VVC), its development for invasive fungal infections (IFIs) is a critical area of ongoing research [4].